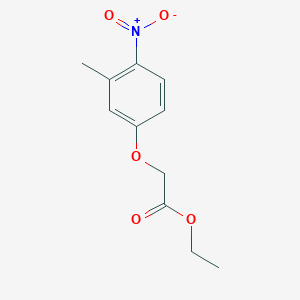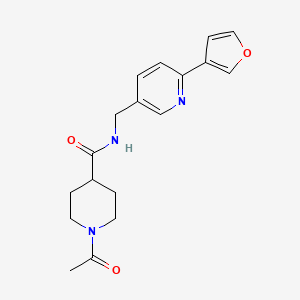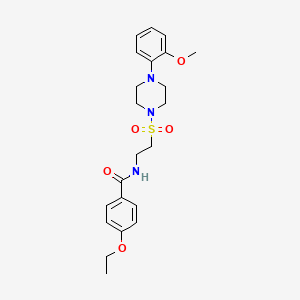![molecular formula C6H11ClF3NO2 B2418445 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride CAS No. 1177279-77-4](/img/structure/B2418445.png)
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is a unique chemical compound. It has an empirical formula of C6H11ClF3NO2 and a molecular weight of 221.61 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride can be represented by the SMILES string Cl.CCOC(=O)CNCC(F)(F)F and the InChI string 1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H . These strings provide a textual representation of the compound’s molecular structure .
Physical And Chemical Properties Analysis
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is a liquid at room temperature . It has a molecular weight of 185.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .
Applications De Recherche Scientifique
Anti-Doping Control and Erythropoietin Analysis
Background: Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride (referred to as Trifluoroethylglycine) plays a crucial role in anti-doping control for recombinant human erythropoietin (rHuEPO). The detection of rHuEPO relies on isoelectric focusing of ultra-filtered urine and double blotting of this hormone. However, the structural differences between natural urinary EPO and recombinant EPO remain elusive.
Research Focus: Researchers have investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that, in addition to sialic acid, other unidentified residues contribute to the more acidic properties of natural hormone. After desialylation, the two hormones exhibit different isoelectric patterns. Detecting specific isoforms in an asialo pattern of rHuEPO could serve as an absolute confirmation of recombinant hormone presence .
Forensic Science Applications
Background: Death investigations often require understanding biological changes associated with the universal process of death. Trifluoroethylglycine hydrochloride has applications in forensic science research related to postmortem changes.
Research Focus: Researchers explore the impact of this compound on biological tissues during decomposition. By analyzing its effects on cellular processes, they gain insights into time of death, decomposition rates, and forensic markers .
Analytical Chemistry and Bioanalytical Sciences
Background: Trifluoroethylglycine hydrochloride is relevant in analytical chemistry and bioanalytical sciences due to its unique chemical properties.
Research Focus: Scientists investigate its behavior in chromatography, mass spectrometry, and other analytical techniques. Its use as a derivatization agent for amino acids and peptides enhances detection sensitivity and selectivity. Researchers explore novel applications in drug metabolism studies, proteomics, and metabolomics .
Medicinal Chemistry and Drug Design
Background: The trifluoroethyl group in this compound contributes to its lipophilicity and stability.
Research Focus: Medicinal chemists explore its potential as a building block for drug design. By modifying the trifluoroethyl moiety, they aim to create novel pharmaceuticals with improved pharmacokinetics and bioavailability .
Organic Synthesis and Chemical Biology
Background: Trifluoroethylglycine hydrochloride serves as a versatile reagent in organic synthesis.
Research Focus: Scientists investigate its use in peptide synthesis, asymmetric transformations, and modification of natural products. Its trifluoroethyl group can be incorporated into bioactive molecules, leading to new drug candidates and chemical probes .
Materials Science and Surface Modification
Background: The trifluoroethyl group’s unique properties make it valuable for surface modification.
Research Focus: Materials scientists explore its application in creating hydrophobic or oleophobic coatings. By grafting trifluoroethylglycine onto surfaces, they enhance repellency against water, oils, and other contaminants .
Propriétés
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQOKQVSHNBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-bromobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418366.png)


![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2418373.png)
![methyl 3-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2418374.png)

![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)
![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)

